

(S)-MCOPPB: A Selective Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-MCOPPB

Cat. No.: B1683878

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] The NOP receptor, a member of the opioid receptor family, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain perception, anxiety, and reward. Unlike classical opioid receptors, the activation of the NOP receptor does not typically lead to the same adverse side effects, such as respiratory depression and addiction liability, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of **(S)-MCOPPB**, its interaction with the NOP receptor, and the experimental methodologies used for its characterization.

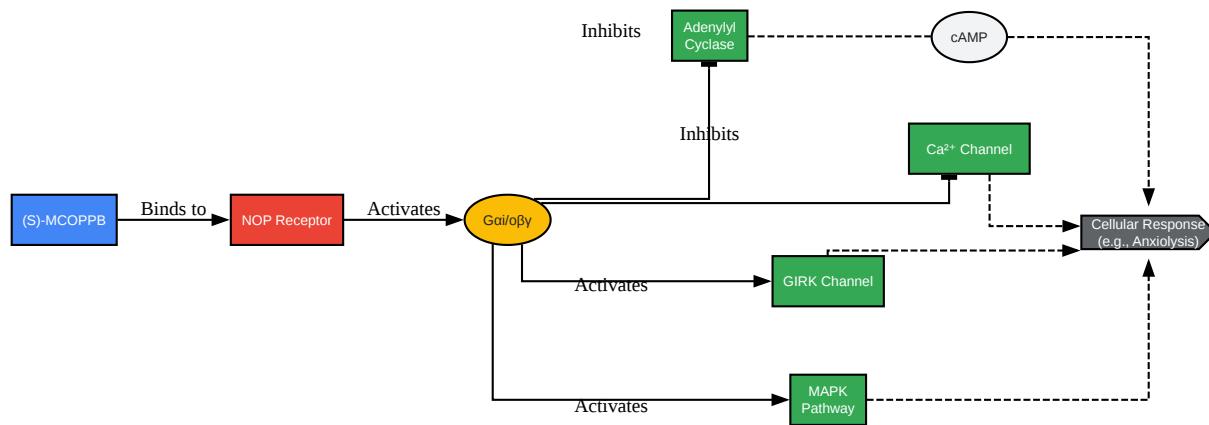
Quantitative Pharmacological Data

The pharmacological profile of **(S)-MCOPPB** has been characterized through various in vitro assays. The following tables summarize the key quantitative data, demonstrating its high affinity and potency as a NOP receptor agonist.

Table 1: Radioligand Binding Affinity of **(S)-MCOPPB** at Opioid Receptors

Receptor	pKi	Ki (nM)	Selectivity vs. NOP
NOP	10.07	0.085	-
Mu (μ)	~8.9	~1.26	15-fold
Kappa (κ)	~7.6	~25.1	295-fold
Delta (δ)	<6	>1000	>11765-fold

Data compiled from multiple sources indicating high affinity and selectivity for the NOP receptor.


Table 2: Functional Activity of **(S)-MCOPPB** at the NOP Receptor

Functional Assay	Parameter	Value
[³⁵ S]GTPyS Binding	pEC ₅₀	9.41
EC ₅₀ (nM)		0.39
Efficacy	Full Agonist	
cAMP Inhibition	Potency	~10-fold more potent than N/OFQ
Efficacy	Full Agonist	

(S)-MCOPPB demonstrates robust functional agonism at the NOP receptor, leading to G protein activation and inhibition of adenylyl cyclase.

NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist like **(S)-MCOPPB** initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to inhibitory G proteins of the G α i/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the $\beta\gamma$ subunits of the G protein can modulate the activity of various ion channels, including the inhibition of voltage-gated calcium channels (Ca²⁺) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. The activation of MAPK signaling pathways has also been reported.

[Click to download full resolution via product page](#)

NOP Receptor Signaling Cascade

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of NOP receptor agonists. Below are representative protocols for key *in vitro* and *in vivo* experiments.

Radioligand Binding Assay

This assay determines the binding affinity of a compound for the NOP receptor.

Objective: To determine the inhibitory constant (K_i) of **(S)-MCOPPB** for the NOP receptor.

Materials:

- Membranes from cells expressing the human NOP receptor (e.g., CHO or HEK293 cells).
- Radioligand: $[^3\text{H}]\text{-N/OFQ}$ or another suitable NOP receptor radioligand.

- Non-specific binding control: Unlabeled N/OFQ.
- Test compound: **(S)-MCOPPB**.
- Binding buffer: 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **(S)-MCOPPB**.
- In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of **(S)-MCOPPB**.
- For determining non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of unlabeled N/OFQ.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold binding buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding and determine the IC_{50} value of **(S)-MCOPPB**.
- Convert the IC_{50} to a K_i value using the Cheng-Prusoff equation.

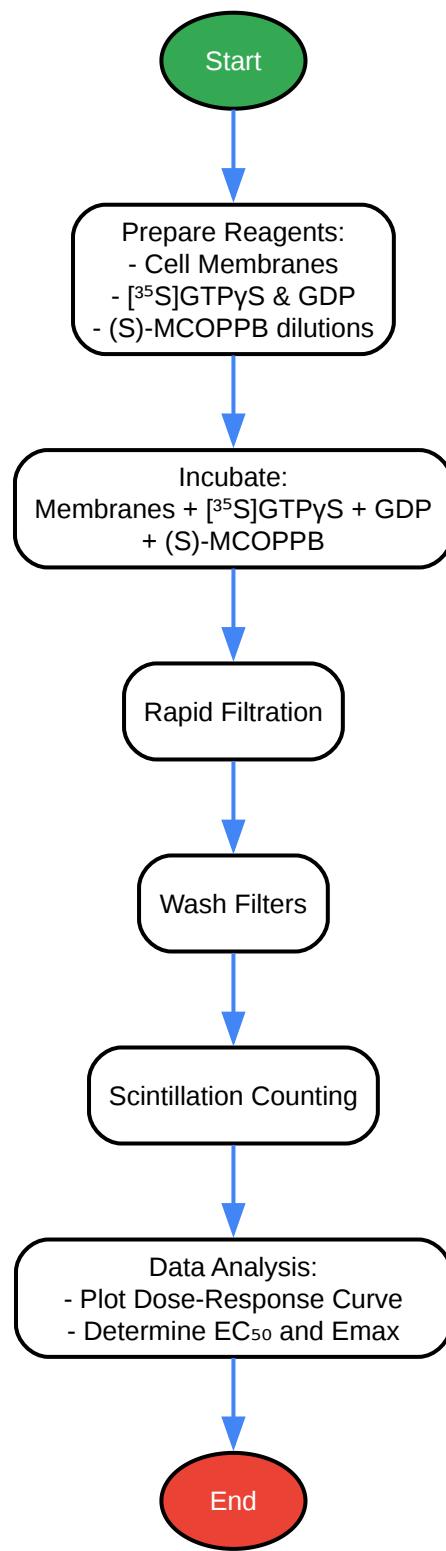
[Click to download full resolution via product page](#)

Radioligand Binding Assay Workflow

[³⁵S]GTPyS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of **(S)-MCOPPB** in stimulating G protein activation via the NOP receptor.


Materials:

- Membranes from cells expressing the human NOP receptor.
- [³⁵S]GTPyS.
- GDP.
- Test compound: **(S)-MCOPPB**.
- Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **(S)-MCOPPB**.
- In a 96-well plate, incubate the cell membranes with a fixed concentration of [³⁵S]GTPyS, GDP, and varying concentrations of **(S)-MCOPPB**.
- For basal binding, incubate membranes with [³⁵S]GTPyS and GDP in the absence of an agonist.
- For non-specific binding, add a high concentration of unlabeled GTPyS.
- Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters.

- Wash the filters with ice-cold buffer.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate the specific binding and plot the concentration-response curve to determine the EC₅₀ and Emax values for **(S)-MCOPPB**.

[Click to download full resolution via product page](#)

[³⁵S]GTPyS Binding Assay Workflow

In Vivo Assessment of Anxiolytic Activity (Elevated Plus-Maze)

The elevated plus-maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic-like effects of **(S)-MCOPPB** in mice.

Apparatus:

- A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

Procedure:

- Administer **(S)-MCOPPB** or vehicle to mice via an appropriate route (e.g., intraperitoneal or oral).
- After a specified pre-treatment time, place the mouse in the center of the EPM, facing one of the open arms.
- Allow the mouse to explore the maze for a set duration (e.g., 5 minutes).
- Record the time spent in the open arms and the number of entries into the open and closed arms.
- An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion

(S)-MCOPPB is a highly potent and selective NOP receptor agonist with demonstrated in vitro and in vivo activity. Its pharmacological profile suggests its potential as a therapeutic agent for conditions where NOP receptor modulation is beneficial, such as anxiety disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation of **(S)-MCOPPB** and other novel NOP receptor ligands. Further research into its long-term effects and clinical efficacy is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MCOPPB - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [(S)-MCOPPB: A Selective Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683878#s-mcoppb-as-a-selective-nop-receptor-agonist>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

